molecular formula C23H21N3OS B2997446 4-(dimethylamino)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide CAS No. 349622-73-7

4-(dimethylamino)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide

Cat. No.: B2997446
CAS No.: 349622-73-7
M. Wt: 387.5
InChI Key: BBXDDOKFLJYHAT-UHFFFAOYSA-N
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Description

4-(Dimethylamino)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide is a benzamide derivative featuring a dimethylamino group at the para position of the benzoyl moiety and a 6-methylbenzothiazole substituent attached to the aniline ring. The dimethylamino group enhances solubility and electronic properties, while the benzothiazole moiety contributes to π-π stacking interactions in biological systems.

Properties

IUPAC Name

4-(dimethylamino)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3OS/c1-15-4-13-20-21(14-15)28-23(25-20)17-5-9-18(10-6-17)24-22(27)16-7-11-19(12-8-16)26(2)3/h4-14H,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBXDDOKFLJYHAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(dimethylamino)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide , commonly referred to as dimethylbenzothiazole amide , is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

  • Molecular Formula : C16H16N2S
  • Molecular Weight : 268.38 g/mol
  • CAS Number : 10205-62-6
  • Purity : ≥98% .

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors:

  • Inhibition of Kinases : Research indicates that compounds similar to dimethylbenzothiazole amide exhibit inhibitory effects on non-receptor tyrosine kinases, particularly ITK (Interleukin-2-inducible T-cell kinase). Inhibition of ITK is significant as it plays a crucial role in T-cell signaling pathways, which are implicated in allergic asthma and other immune responses .
  • Antioxidant Activity : The benzothiazole moiety is known for its antioxidant properties, which may contribute to the compound's ability to mitigate oxidative stress in cells .
  • Antimicrobial Properties : Preliminary studies suggest that derivatives of benzothiazole possess antimicrobial activity against various bacterial strains. This could be relevant for developing new antimicrobial agents .

Case Studies and Experimental Data

  • ITK Inhibition Studies :
    • A study published in Bioorganic & Medicinal Chemistry Letters demonstrated that benzothiazole amides can inhibit ITK with sub-nanomolar potency. The research involved structure-based optimization and X-ray crystallography to elucidate the binding modes of these inhibitors .
    • The findings highlighted the potential for these compounds in treating allergic conditions by modulating T-cell responses.
  • Toxicity Profiling :
    • A comprehensive toxicity assessment involving 976 chemicals, including benzothiazole derivatives, was conducted using the ToxCast database. The study identified several compounds that showed promising activity in various enzymatic assays, indicating a low toxicity profile at effective doses .
  • Antimicrobial Activity :
    • An experimental evaluation of benzothiazole derivatives showed significant antimicrobial efficacy against Gram-positive and Gram-negative bacteria. This suggests potential applications in treating infections caused by resistant strains .

Table 1: Summary of Biological Activities

Biological ActivityMechanism/TargetReference
ITK InhibitionNon-receptor tyrosine kinase
AntioxidantFree radical scavenging
AntimicrobialBacterial cell wall disruption

Table 2: Toxicity Profile Overview

Assay CategoryActive CompoundsActive %
Cholinesterase Activator10.03
Kinase Activator320.09
GPCR (Aminergic)15795.06

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Benzamide Derivatives

Key structural analogues include:

Compound Name Substituents on Benzamide/Benzothiazole Key Functional Groups Molecular Formula
4-(Dimethylamino)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide Dimethylamino (benzamide), 6-methyl (benzothiazole) Benzamide, benzothiazole C₂₃H₂₀N₃OS
2-Chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzamide Chloro, nitro (benzamide), 6-methyl (benzothiazole) Halogen, nitro, benzothiazole C₂₁H₁₃ClN₃O₃S
4-Bromo-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide Bromo (benzamide), 6-methyl (benzothiazole) Halogen, benzothiazole C₂₁H₁₅BrN₂OS

Key Findings :

  • Electron-Withdrawing vs. Electron-Donating Groups: The dimethylamino group in the target compound (electron-donating) enhances solubility and may improve binding affinity compared to halogenated analogues (electron-withdrawing), which often exhibit higher metabolic stability but lower solubility .
  • Biological Activity: Chloro- and nitro-substituted derivatives (e.g., compound from ) show moderate enzyme inhibition (IC₅₀ ~25–27 μmol/L for MMP-9 inhibitors), whereas the dimethylamino variant’s activity remains unquantified in the provided evidence but is hypothesized to differ due to electronic effects .
Comparison with Triazole and Benzimidazole Derivatives

Compounds such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones () and N'-(substituted benzylidene)-4-(5-methyl-1H-benzimidazol-2-yl)benzohydrazides () highlight divergent synthetic pathways and bioactivity:

  • Synthetic Routes : The target compound’s synthesis likely involves amide coupling (similar to ’s hydrazide condensation), whereas triazole derivatives () require cyclization of hydrazinecarbothioamides.
  • Bioactivity : Triazoles exhibit tautomerism-dependent activity (thione vs. thiol forms), while benzimidazoles () prioritize hydrogen bonding via NH groups. The target compound’s benzothiazole core may favor hydrophobic interactions over hydrogen bonding .
Enzyme Inhibition and Antimicrobial Activity
Compound Type Target Enzyme/Organism IC₅₀/Activity Reference
Benzothiazole-based MMP-9 inhibitors (e.g., ChemBridge 5805026) MMP-9 IC₅₀ = 25 μmol/L
Chloro-nitrobenzamide derivative () Unspecified Moderate antimicrobial activity (data pending)

Notes:

  • Antimicrobial activity of benzothiazole derivatives is often linked to the thiazole ring’s ability to disrupt microbial membranes, a property shared by the target compound .

Spectral and Structural Analysis

  • IR Spectroscopy : The target compound’s IR spectrum would lack the C=O stretch (~1663–1682 cm⁻¹) seen in hydrazinecarbothioamides (), confirming successful amide bond formation. The absence of νS-H (~2500–2600 cm⁻¹) indicates a stable benzothiazole tautomer .
  • NMR Data: Aromatic protons in the benzothiazole and dimethylamino regions would resonate at δ 7.2–8.5 ppm (1H-NMR), distinct from halogenated analogues’ downfield shifts (e.g., δ 7.8–8.2 ppm for bromo in ) .

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